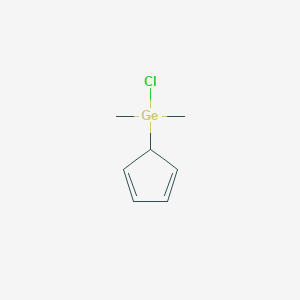
Chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane is an organogermanium compound that features a cyclopentadienyl ring bonded to a germanium atom, which is also bonded to two methyl groups and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane typically involves the reaction of cyclopenta-2,4-dien-1-yl lithium with dimethylgermanium dichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and various organic by-products.
Reduction: Different organogermanium compounds depending on the reducing agent used.
Substitution: New organogermanium compounds with different substituents replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a ligand in coordination chemistry.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Studied for its potential biological activity and therapeutic applications, although specific uses are still under investigation.
Wirkmechanismus
The mechanism of action of chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane involves its interaction with various molecular targets. The cyclopentadienyl ring can participate in π-bonding interactions, while the germanium atom can form covalent bonds with other atoms or molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or precursor in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar structure with silicon instead of germanium.
Cyclopenta-2,4-dien-1-yltrimethylstannane: Similar structure with tin instead of germanium.
Cyclopenta-2,4-dien-1-yltrimethylplumbane: Similar structure with lead instead of germanium.
Uniqueness
Chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane is unique due to the presence of germanium, which imparts different electronic and steric properties compared to its silicon, tin, and lead analogs
Eigenschaften
CAS-Nummer |
61632-68-6 |
|---|---|
Molekularformel |
C7H11ClGe |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
chloro-cyclopenta-2,4-dien-1-yl-dimethylgermane |
InChI |
InChI=1S/C7H11ClGe/c1-9(2,8)7-5-3-4-6-7/h3-7H,1-2H3 |
InChI-Schlüssel |
XQCWVDFNFNALKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C)(C1C=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584996.png)
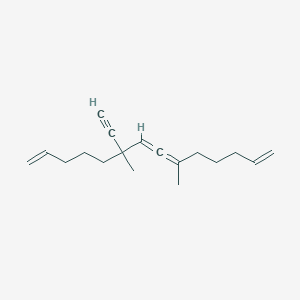
![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)
![[(Tridecan-2-yl)selanyl]benzene](/img/structure/B14585021.png)
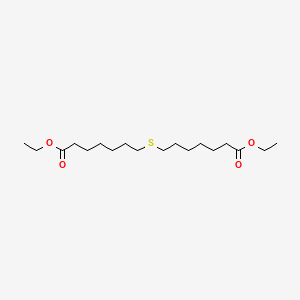
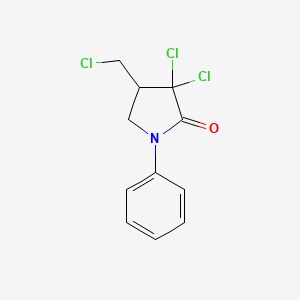
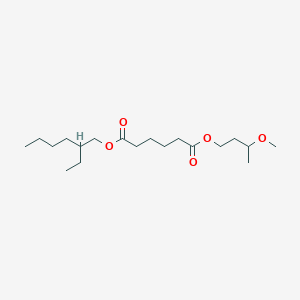
![(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B14585055.png)

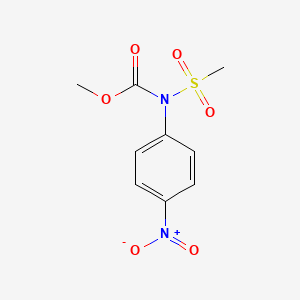
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
